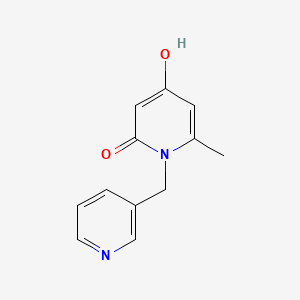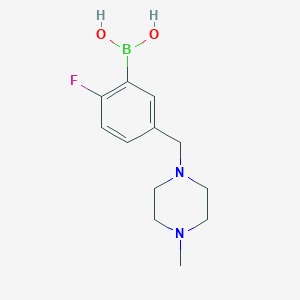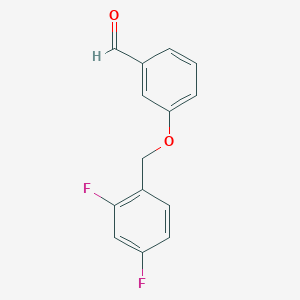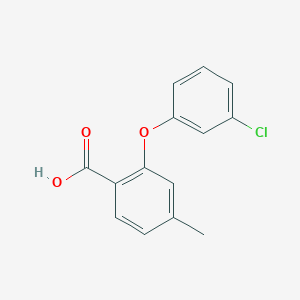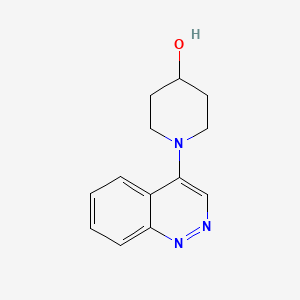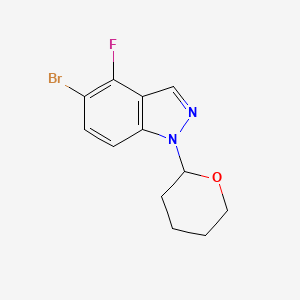
5-Bromo-4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Descripción general
Descripción
The compound “5-Bromo-4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole” is a type of oxindole . Oxindoles are a class of compounds that contain an indole nucleus, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Synthesis Analysis
There is a mention of a Pd-mediated hydrogenolytic deprotection of BOM group of uridi , which might be related to the synthesis of such compounds, but the specific synthesis process for “5-Bromo-4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole” is not detailed .Molecular Structure Analysis
The molecular structure analysis of “5-Bromo-4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole” is not available in the sources I found .Chemical Reactions Analysis
The chemical reactions involving “5-Bromo-4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole” are not detailed in the sources I found .Aplicaciones Científicas De Investigación
Radiotracer Development for PET Imaging
5-Bromo-4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole derivatives have been explored in the development of PET radiotracers. For example, the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrated the feasibility of nucleophilic displacement of bromide with [18F]fluoride. This compound, [18F] NIDA-42033, shows potential as a radiotracer for studying CB1 cannabinoid receptors in the animal brain using positron emission tomography (Katoch-Rouse & Horti, 2003).
Advancements in Organic Synthesis
The chemical compound has been utilized in the advancement of organic synthesis methods. A study on the synthesis of novel N-(5-allyl-7,7-difluoro)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-carboxymides highlighted the potential of a fluorinated heterocyclic scaffold, synthesized via methods like Michael addition and Mannich reaction (Revanna et al., 2013).
Antimicrobial and Antiinflammatory Studies
Indazole derivatives have been studied for their antimicrobial, antiinflammatory, and antiproliferative activities. A research discussed the synthesis and studies on such activities of heterocycles derived from nitro/fluoro/chloro/bromoindole carbohydrazides, showing that these compounds exhibited moderate to good antiproliferative activity (Narayana et al., 2009).
Fluorescent Compound Synthesis
The synthesis of fluorescent compounds using indazole derivatives has been a topic of research. A study discussed the synthesis of fluorescent indazoles by palladium-catalyzed benzannulation of pyrazoles with alkynes. This method allowed the development of tetraarylindazoles as new fluorophores, showcasing the alteration of photochemical properties by varying substituents (Kim et al., 2017).
Propiedades
IUPAC Name |
5-bromo-4-fluoro-1-(oxan-2-yl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFN2O/c13-9-4-5-10-8(12(9)14)7-15-16(10)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLHSRHZYBZJMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=N2)C(=C(C=C3)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

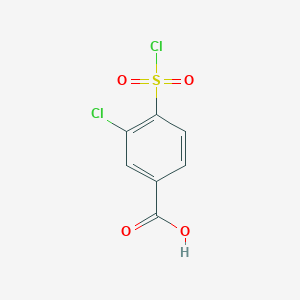
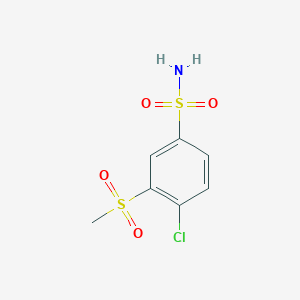
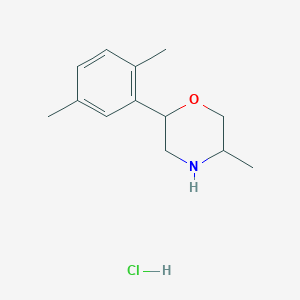
![Ethyl[1-(4-methylphenyl)butan-2-yl]amine](/img/structure/B1455837.png)
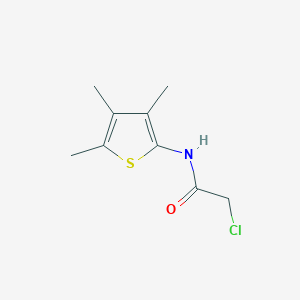
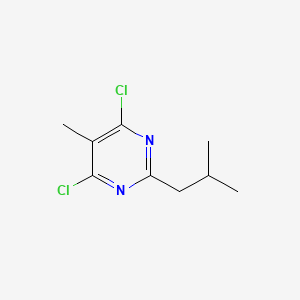
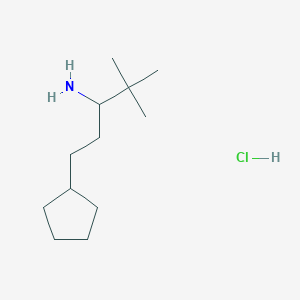
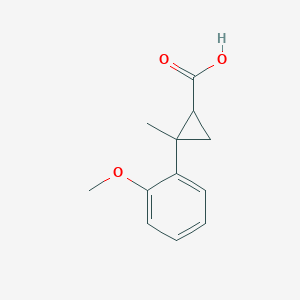
![Methyl 2-{4-hydroxy-1-[(5-methyl-2-furyl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1455847.png)
